N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring, a pyridine ring, and a xanthene moiety, making it a fascinating subject for study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is to use palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the thiophene-pyridine core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways.
Medicine: Research suggests that it may have therapeutic properties, making it a candidate for drug development in areas such as anti-inflammatory and anticancer treatments.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene structure.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.
This compound represents a promising area of research with potential applications across various scientific disciplines. Its synthesis, reactions, and applications highlight the importance of continued exploration and development in the field of organic chemistry.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-24(26-13-16-11-18(14-25-12-16)17-9-10-29-15-17)23-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)23/h1-12,14-15,23H,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBCFUFBUOVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.